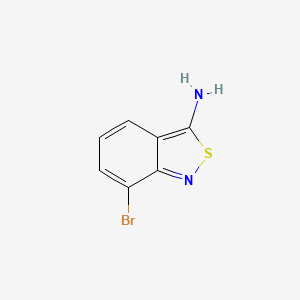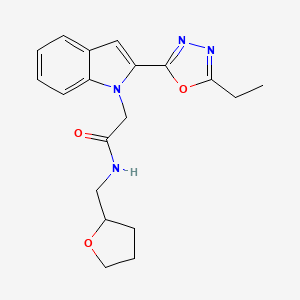
2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H22N4O3 and its molecular weight is 354.41. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Anticancer Properties : Oxadiazoles have been investigated for their anticancer activity. This compound may exhibit cytotoxic effects against cancer cells, making it a potential candidate for further study in cancer therapy .
- Vasodilator Activity : Some oxadiazole derivatives act as vasodilators, helping to widen blood vessels and improve blood flow. This property could be beneficial in cardiovascular medicine .
- Anticonvulsant Effects : Certain oxadiazole-based compounds show promise as anticonvulsants, potentially aiding in the treatment of epilepsy and related disorders .
- Antidiabetic Potential : Oxadiazoles have been explored for their antidiabetic properties. This compound might influence glucose metabolism or insulin sensitivity .
- Energetic Behavior : Oxadiazoles, including this compound, can serve as high-energy cores. Their derivatives exhibit favorable oxygen balance and positive heat of formation. Researchers have studied them for use in energetic materials, such as propellants and explosives .
- Pharmacophore Component : Oxadiazoles often serve as essential parts of pharmacophores. Their flat, aromatic structure allows for the strategic placement of substituents to enhance drug binding and activity .
- Aromatic Linkers : Oxadiazoles act as aromatic linkers in material science. Researchers use them to connect functional groups or create extended conjugated systems in organic materials .
- Ionic Liquids : Oxadiazole derivatives can form ionic salts, particularly ionic liquids. These materials have applications as solvents, catalysts, and electrolytes .
- Other Potential Uses : Beyond the mentioned fields, oxadiazoles have been explored for their antimicrobial, anti-inflammatory, and antioxidant properties. While specific studies on this compound are limited, its unique structure suggests potential in these areas as well .
Medicinal Applications
High-Energy Materials
Pharmaceutical Applications
Material Science
Ionic Salts
Miscellaneous Applications
Wirkmechanismus
Target of Action
Oxadiazole derivatives have been known to exhibit a wide range of biological activities, including anticancer . Therefore, it’s plausible that this compound may also target cancer cells or related pathways.
Mode of Action
Some oxadiazole derivatives have been found to induce apoptosis in cancer cells
Biochemical Pathways
Given the potential anticancer activity of oxadiazole derivatives , it’s possible that this compound may affect pathways related to cell growth and proliferation.
Result of Action
Based on the potential anticancer activity of oxadiazole derivatives , it’s plausible that this compound may inhibit cell growth and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-2-18-21-22-19(26-18)16-10-13-6-3-4-8-15(13)23(16)12-17(24)20-11-14-7-5-9-25-14/h3-4,6,8,10,14H,2,5,7,9,11-12H2,1H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHLMPXXVDNWRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4CCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

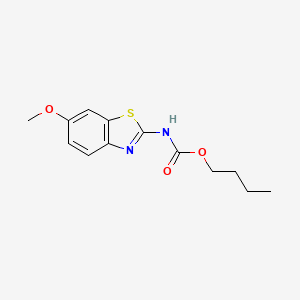
![2-ethoxy-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2419074.png)
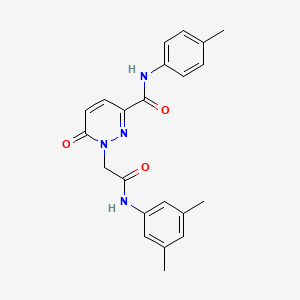
![{[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2419077.png)
![Spiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3'-azetidine]-7-ol;dihydrochloride](/img/structure/B2419078.png)

acetic acid](/img/structure/B2419083.png)
![(2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2419084.png)
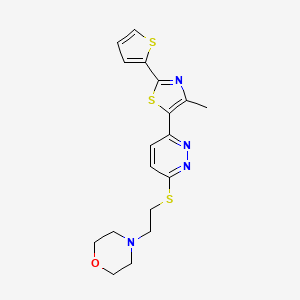
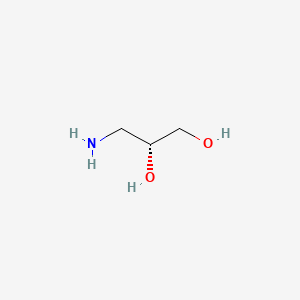

![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(thiophen-2-yl)urea](/img/structure/B2419088.png)
![3-benzyl-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2419089.png)
